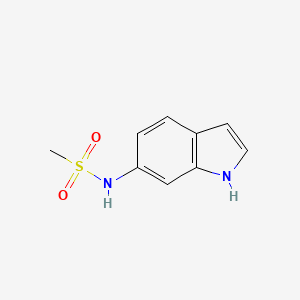

N-(1H-indole-6-yl)-methanesulfonamide

説明

N-(1H-Indole-6-yl)-methanesulfonamide is a sulfonamide derivative featuring an indole core substituted at the 6-position with a methanesulfonamide group. Indole-based compounds are widely studied in medicinal chemistry due to their prevalence in bioactive molecules, including serotonin receptor modulators and kinase inhibitors. The methanesulfonamide moiety enhances metabolic stability and can influence binding affinity through hydrogen bonding or electrostatic interactions.

特性

分子式 |

C9H10N2O2S |

|---|---|

分子量 |

210.26 g/mol |

IUPAC名 |

N-(1H-indol-6-yl)methanesulfonamide |

InChI |

InChI=1S/C9H10N2O2S/c1-14(12,13)11-8-3-2-7-4-5-10-9(7)6-8/h2-6,10-11H,1H3 |

InChIキー |

JTXFDIVKGDCQKZ-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)C=CN2 |

製品の起源 |

United States |

類似化合物との比較

Structural Analog 1: N,2-Dimethyl-(1-oxo-1,2,3,4-tetrahydro-β-carbolin-6-yl)methanesulfonamide (Compound 16)

Source : Synthesized from indole-2-carboxylic acid via thermal reaction in N,N-dimethylacetamide at 160°C .

Key Differences :

- Core Structure : Compound 16 incorporates a β-carboline ring system (a fused indole and pyridine ring) instead of a simple indole.

- Substituents : A methyl group at the 2-position and a tetrahydro-β-carboline system alter steric and electronic properties.

Implications :

- The β-carboline core may enhance planar rigidity, improving binding to aromatic-rich enzyme pockets (e.g., topoisomerases or MAO inhibitors).

- Reduced solubility compared to the target compound due to increased hydrophobicity from the fused ring system.

Structural Analog 2: Methanesulfonamide,N-[2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-6-methylphenyl]-

Source : Custom synthesis and development services by ChemExpress, highlighting its relevance in drug intermediates .

Key Differences :

- Core Structure : Features an oxazole ring (a five-membered heterocycle with oxygen and nitrogen) and a methylphenyl group.

- Substituents : The (4S)-4,5-dihydro-4-isopropyl group introduces chirality, which could influence stereoselective interactions.

Implications :

- The oxazole moiety may improve metabolic stability and bioavailability compared to indole-based analogs.

Comparative Data Table

Research Findings and Limitations

- Compound 16 : The β-carboline system’s rigidity may enhance binding but reduce solubility, limiting in vivo efficacy without formulation optimization .

- ChemExpress Compound : Chirality and heterocyclic diversity make it a versatile intermediate for high-potency drugs, though pharmacological data remains proprietary .

- Knowledge Gaps: Direct comparative studies on pharmacokinetics or target affinity are absent in the provided evidence. Further research is needed to validate theoretical advantages.

Q & A

Q. How to overcome poor crystal growth for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Test mixed solvents (e.g., DMSO/water, THF/hexane).

- Co-Crystallization : Add small-molecule co-formers (e.g., caffeine) to stabilize lattice formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。